7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione
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Overview
Description
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings. The presence of sulfur in the thione form adds unique chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . These reactions are carried out under mild conditions, resulting in good yields of the desired product.
Industrial Production Methods
The advantages of using heteropolyacids include mild reaction conditions, simple operation, and good yields .
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with various molecular targets and pathways. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s bicyclic structure allows it to interact with DNA and proteins, potentially leading to anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: A related compound with similar bicyclic structure but without the methyl and thione groups.
Pyrimido[5,4-d]pyrimidine: Another isomer with a different arrangement of the nitrogen atoms in the rings.
Uniqueness
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to the presence of the methyl group and the thione form, which confer distinct chemical properties and potential biological activities. The sulfur atom in the thione group allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7403-30-7 |
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Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-methyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C7H6N4S/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) |
InChI Key |
QSAQZHMPNTVSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)NC=NC2=S |
Origin of Product |
United States |
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